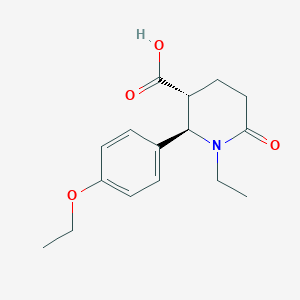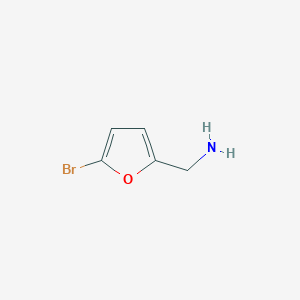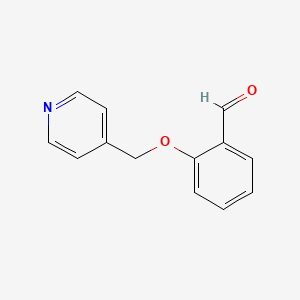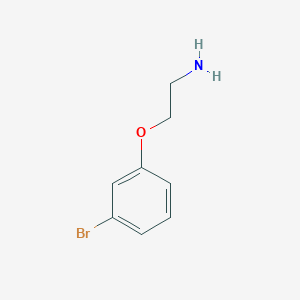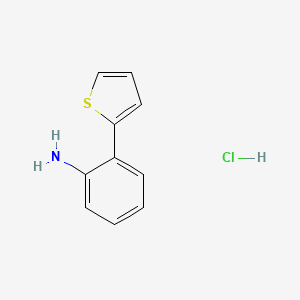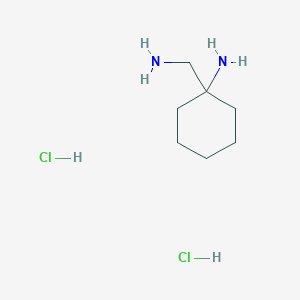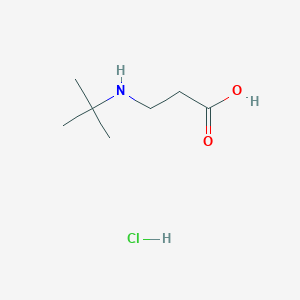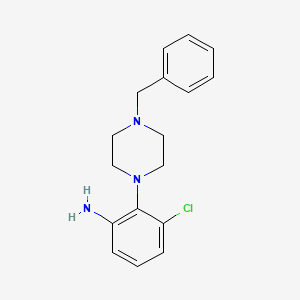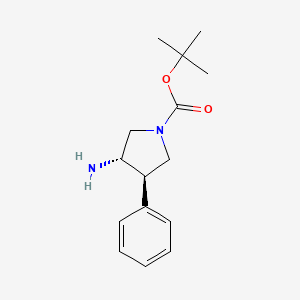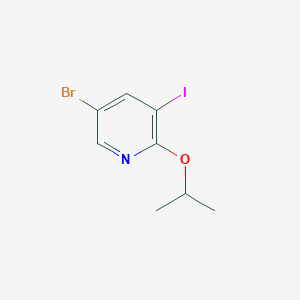
5-Bromo-3-iodo-2-isopropoxy-pyridine
描述
5-Bromo-3-iodo-2-isopropoxy-pyridine: is an organic compound with the molecular formula C8H9BrINO and a molecular weight of 341.97 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of bromine, iodine, and isopropoxy groups attached to the pyridine ring.
作用机制
Target of Action
Similar compounds have been used to prepare azepino[4,5-b]indoles as histamine receptor modulators . Therefore, it’s possible that this compound may also interact with histamine receptors or similar targets.
Biochemical Pathways
If it does indeed act on histamine receptors as suggested by its use in the synthesis of azepino[4,5-b]indoles , it could potentially influence pathways related to inflammation, gastric acid secretion, and neurotransmission.
Pharmacokinetics
Its molecular weight (34197 g/mol ) is within the range generally considered favorable for oral bioavailability. The presence of halogens (bromine and iodine) and an isopropoxy group could potentially influence its lipophilicity and thus its absorption and distribution characteristics.
生化分析
Biochemical Properties
5-Bromo-3-iodo-2-isopropoxy-pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of azepinoindoles, which are histamine receptor modulators . These interactions suggest that this compound may modulate receptor activity, potentially affecting signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can alter cell signaling, leading to changes in cellular responses . Additionally, its impact on gene expression may result in altered protein synthesis and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its role as a histamine receptor modulator suggests that it can bind to these receptors, altering their activity and downstream signaling . This binding can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is light-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation of the compound may reduce its efficacy, impacting experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, its acute toxicity classification suggests that high doses could be harmful . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the synthesis of azepinoindoles indicates that it may participate in pathways related to histamine metabolism . These interactions can alter the balance of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can influence its accumulation in specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function, as it may interact with different biomolecules depending on its position within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-isopropoxy-pyridine typically involves halogenation and alkylation reactions. One common method includes the halogenation of 2-isopropoxy-pyridine with bromine and iodine under controlled conditions . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-iodo-2-isopropoxy-pyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with a boronic acid .
科学研究应用
Chemistry: 5-Bromo-3-iodo-2-isopropoxy-pyridine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in medicinal chemistry, including the development of new drugs targeting specific biological pathways .
Industry: In the chemical industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
相似化合物的比较
- 5-Bromo-3-iodo-2-methoxy-pyridine
- 5-Bromo-2-ethoxy-3-iodo-pyridine
- 5-Bromo-2-chloro-3-iodo-pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-3-iodo-2-isopropoxy-pyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially improve the biological activity of its derivatives .
属性
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYFRFVAOVGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590334 | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-21-0 | |
| Record name | 5-Bromo-3-iodo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)
